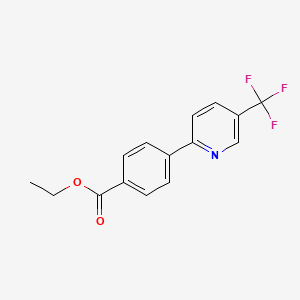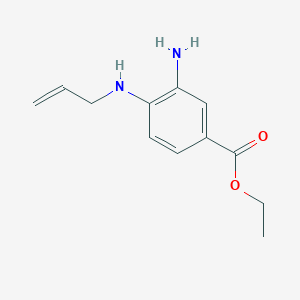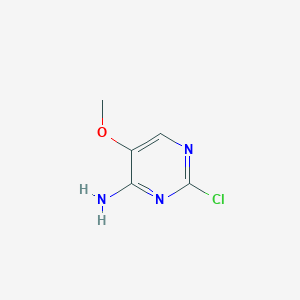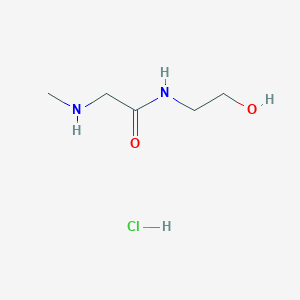
2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride
説明
2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride (MMEPHCl) is a synthetic compound that is widely used in scientific research. It is a type of pyrrolidinyl ether, which is a class of compounds that are known for their ability to interact with proteins. MMEPHCl has many applications in the laboratory, including biochemical and physiological studies, and has been used in a variety of research projects.
科学的研究の応用
Metabolic Conversion and Excretion
A study highlights the metabolic conversion of certain phenyl groups and the excretion of related metabolites, including methylated products, in human subjects following administration of catechols. This research indicates a potential interest in the metabolism and excretion patterns of related compounds like 2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride (Smith & Bennett, 1958).
Neuronal Nicotinic Acetylcholine Receptors Binding
Research on 3-pyridyl ether nicotinic ligands, including compounds similar to this compound, demonstrates their ability to bind to brain nicotinic acetylcholine receptors. These findings are crucial for understanding the interaction of such compounds with neuronal receptors (Fan et al., 2001).
Structural and Synthesis Studies
There are significant efforts in revising the structure and synthesis of similar diaryl ethers. Such studies contribute to a deeper understanding of the synthesis pathways and structural aspects of compounds like this compound (Cannon et al., 1971).
Anticoccidial and Antimicrobial Activity
Compounds structurally related to this compound have been studied for their potential anticoccidial and antimicrobial activities. This research provides insights into the possible applications of these compounds in treating infections (Georgiadis, 1976).
Corrosion Inhibition
Pyridine derivatives, akin to this compound, have been examined for their role in corrosion inhibition of mild steel in acidic environments. These findings are significant in industrial applications for protecting metal surfaces (Ansari et al., 2015).
Protein Crosslinking and Affinity Labeling
Research on 4-nitrophenyl ethers, which are structurally related to this compound, has explored their use in high-yield photoreagents for protein crosslinking and affinity labeling. This application is crucial in biological research and drug development (Jelenc et al., 1978).
特性
IUPAC Name |
3-(2-methoxy-4-methylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-3-4-11(12(7-9)14-2)15-10-5-6-13-8-10;/h3-4,7,10,13H,5-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFFXUMQKYGINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate](/img/structure/B1398429.png)
![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)





![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)
![(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1398443.png)

![5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B1398445.png)
